molecular formula C12H16FNO B1453196 Cyclohexyl(5-fluoropyridin-3-yl)methanol CAS No. 1249495-43-9

Cyclohexyl(5-fluoropyridin-3-yl)methanol

Cat. No.: B1453196
CAS No.: 1249495-43-9
M. Wt: 209.26 g/mol
InChI Key: MVIKMCVCOLTJTA-UHFFFAOYSA-N
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Description

Cyclohexyl(5-fluoropyridin-3-yl)methanol is a chemical compound with the formula C12H16FNO and a molecular weight of 209.26 g/mol . It holds potential for scientific research and can contribute to advancements in various fields like pharmaceuticals and materials science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO/c13-11-6-10 (7-14-8-11)12 (15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .

Scientific Research Applications

Chiral Analysis and Antitubercular Activity

A novel triazole-based antitubercular compound, Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, demonstrated significant antitubercular activity. Its enantio-specific activity was evaluated, revealing that one stereoisomer exhibited potent activity with a minimum inhibitory concentration (MIC) of 0.78 μg/mL, highlighting the importance of chiral analysis in drug development (Shekar et al., 2014).

Synthesis and Catalytic Applications

Research into novel chiral ligands for asymmetric catalysis led to the synthesis of enantiopure β-amino alcohols based on L-pipecolinic acid, derived from cyclohexyl compounds. These ligands demonstrated unique behavior in controlling the stereochemistry of benzaldehyde and diethylzinc addition reactions, emphasizing their potential in synthetic organic chemistry (Alvarez-Ibarra et al., 2010).

Discovery and Preclinical Profiling of P2X7 Antagonist

The development of P2X7 antagonists for treating mood disorders utilized a cyclohexyl-based compound, showcasing its role in medicinal chemistry. One such compound advanced to phase I clinical trials, underscoring the therapeutic potential of cyclohexyl derivatives (Chrovian et al., 2018).

Biocatalytic Synthesis in Green Chemistry

The green, economic, and efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system was achieved using recombinant Escherichia coli as a whole-cell catalyst. This method emphasizes the role of cyclohexyl compounds in sustainable chemistry applications (Chen et al., 2021).

Safety and Hazards

Cyclohexyl(5-fluoropyridin-3-yl)methanol is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

cyclohexyl-(5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIKMCVCOLTJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CN=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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